Molecular Scaffold Uniqueness: Conjoined Dual-Fragment Architecture Versus Individual Fragment Precursors
CAS 670268-54-9 is the only compound that covalently joins the 1,3-benzothiazol-6-yl and 2,3-dihydro-1,4-benzodioxine-6-sulfonamide fragments through a single secondary sulfonamide linkage (–SO₂–NH–) at the benzothiazole 6-position. The closest purchasable analog, N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (ChEBI:106010, MW 362.4), differs by a single methyl substituent at the benzothiazole 2-position [1]. This methyl group alters both steric bulk and electronic properties at a position critical for target engagement in benzothiazole-containing carbonic anhydrase inhibitors [2]. No other commercially cataloged compound (per ChemSrc, PubChem Substance records) matches the exact connectivity pattern of CAS 670268-54-9 .
| Evidence Dimension | Molecular scaffold uniqueness (presence/absence of 2-methyl substituent on benzothiazole) |
|---|---|
| Target Compound Data | Molecular formula C₁₅H₁₂N₂O₄S₂; MW 348.4; benzothiazole 2-position is unsubstituted (H); InChIKey QYQJRCVLIFRQIM-UHFFFAOYSA-N |
| Comparator Or Baseline | N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide; molecular formula C₁₆H₁₄N₂O₄S₂; MW 362.4; benzothiazole 2-position carries –CH₃ (ChEBI:106010) |
| Quantified Difference | ΔMW = +14.0 Da (methyl group); distinct InChIKey; no 2-position substituent versus methyl substitution |
| Conditions | Structural comparison based on PubChem, ChEBI, and ChemSrc database entries |
Why This Matters
For structure–activity relationship (SAR) studies, the absence of the 2-methyl group makes CAS 670268-54-9 the appropriate scaffold for probing the steric and electronic requirements of the benzothiazole 2-position, a substitution site known to modulate carbonic anhydrase isoform selectivity in the benzothiazole-6-sulfonamide series [2].
- [1] ChEBI Entry CHEBI:106010. N-(2-Methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide. European Bioinformatics Institute. View Source
- [2] Petrou A, Geronikaki A, Kartsev V, et al. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. J Enzyme Inhib Med Chem. 2016;31(6):1306-11. PMID: 26745009. View Source
